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Compound of Interest

Compound Name:
3-[1,2,4]Triazol-1-yl-adamantane-

1-carboxylic acid

Cat. No.: B183145 Get Quote

A Guide for Researchers in Drug Discovery and Development

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged

pharmacophore in medicinal chemistry. Its unique properties have been leveraged to develop

drugs targeting a wide array of biological entities. This guide provides a comparative overview

of in silico docking studies of adamantane derivatives against three crucial enzymes: 11β-

Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Influenza A M2 proton channel, and

Cytochrome P450 (CYP) enzymes. The data presented herein is collated from various scientific

publications to offer a comparative perspective on the binding affinities and interaction patterns

of these derivatives.

Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities of various adamantane derivatives against

the target enzymes, as reported in different molecular docking studies. It is important to note

that direct comparison of absolute values between different studies should be approached with

caution due to variations in computational methods, software versions, and force fields used.

Table 1: Docking Scores of Adamantane Derivatives against 11β-HSD1
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Compound PDB ID
Docking Score
(kcal/mol)

Key
Interacting
Residues

Reference

1-(adamantan-1-

yl)-2-((5-(4-

nitrophenyl)-1,3,

4-oxadiazol-2-

yl)thio)ethan-1-

one

4C7J -8.30 Not specified [1]

1-(adamantan-1-

yl)-2-((5-(4-

bromophenyl)-1,

3,4-oxadiazol-2-

yl)thio)ethan-1-

one

4C7J -7.70 Not specified [1]

1-(adamantan-1-

yl)-2-((5-(4-

chlorophenyl)-1,3

,4-oxadiazol-2-

yl)thio)ethan-1-

one

4C7J -7.83 Not specified [1]

Adamantane-

linked 1,2,4-

triazole N-

Mannich Base 1

4C7J -8.92 Ser170, Tyr183 [2]

Adamantane-

linked 1,2,4-

triazole N-

Mannich Base 2

4C7J -7.50 Ser170, Tyr183 [2]

Adamantane-

linked 1,2,4-

triazole N-

Mannich Base 3

4C7J -8.11 Ser170, Tyr183 [2]
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Co-crystallized

ligand 4YQ

(Reference)

4C7J -8.48 Not specified [2]

Table 2: Docking Scores of Adamantane Derivatives against Influenza A M2 Proton Channel

Compound PDB ID
Docking Score
(XP GScore)

Key
Interacting
Residues

Reference

Rimantadine 2L0J -7.14 kcal/mol
Val27, Ala30,

Ser31

Glycyl-

rimantadine
2L0J -7.61 kcal/mol Not specified

Amantadine 3C9J Not specified Val27, Gly34

Note: Direct comparison of docking scores between different scoring functions (e.g., kcal/mol

vs. XP GScore) is not meaningful. The data is presented to show relative trends within the

same study.

Table 3: Docking Scores of Adamantane Derivatives against Cytochrome P450 Isoforms

Direct comparative docking studies of a series of adamantane derivatives against various

CYP450 isoforms are not readily available in the reviewed literature. However, it is known that

adamantane derivatives can be substrates and inhibitors of CYP enzymes. For instance, some

adamantyl ethanone pyridyl derivatives have shown weak inhibition of key human CYP450

enzymes. Further research is required to establish a clear comparative profile of adamantane

derivatives against different CYP isoforms.

Experimental Protocols: Molecular Docking
The following is a generalized protocol for molecular docking studies of adamantane

derivatives with target enzymes, based on common practices reported in the literature using

AutoDock Vina.
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1. Preparation of the Receptor Protein:

The three-dimensional crystal structure of the target enzyme (e.g., 11β-HSD1, PDB ID:

4C7J) is downloaded from the Protein Data Bank.

Water molecules and any co-crystallized ligands are removed from the protein structure.

Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

Gasteiger charges are computed and assigned to the protein atoms.

The prepared protein structure is saved in the PDBQT file format, which includes atomic

charges and atom type definitions.

2. Preparation of the Ligand (Adamantane Derivative):

The two-dimensional structure of the adamantane derivative is drawn using a chemical

drawing software and converted to a 3D structure.

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

Gasteiger charges are computed for the ligand atoms.

The rotatable bonds of the ligand are defined to allow for conformational flexibility during

docking.

The prepared ligand is saved in the PDBQT file format.

3. Grid Box Generation:

A grid box is defined to encompass the active site of the enzyme. The center and dimensions

of the grid box are set to cover the binding pocket where the native ligand binds.

4. Molecular Docking with AutoDock Vina:

AutoDock Vina is used to perform the docking calculations. The prepared receptor and

ligand files, along with a configuration file specifying the grid box parameters and other

settings (e.g., exhaustiveness), are provided as input.
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Vina explores different conformations and orientations (poses) of the ligand within the

receptor's active site and estimates the binding affinity for each pose.

5. Analysis of Docking Results:

The docking results are analyzed to identify the best binding pose, which is typically the one

with the lowest binding energy.

The interactions between the ligand and the amino acid residues of the protein in the best

pose are visualized and analyzed to understand the binding mode. This includes identifying

hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b183145#comparative-docking-studies-of-
adamantane-derivatives-with-target-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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